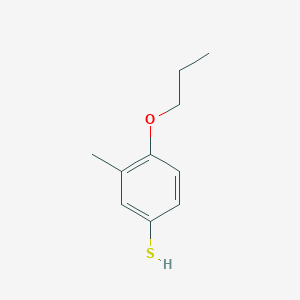

3-Methyl-4-n-propoxythiophenol

Description

3-Methyl-4-n-propoxythiophenol is a substituted thiophenol derivative featuring a benzene ring with a thiol (-SH) group at position 1, a methyl group (-CH₃) at position 3, and an n-propoxy (-OCH₂CH₂CH₃) group at position 3.

Properties

IUPAC Name |

3-methyl-4-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-6-11-10-5-4-9(12)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFCDCQOURXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-n-propoxythiophenol typically involves the following steps:

Starting Material: The synthesis begins with 3-methylthiophenol.

Alkylation: The 3-methylthiophenol undergoes alkylation with n-propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the n-propoxy group to the thiophenol ring.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-n-propoxythiophenol can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophenol can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild temperatures (25-50°C).

Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents like diethyl ether, low temperatures (-10 to 0°C).

Substitution: Nitric acid, bromine; reaction conditionsroom temperature to moderate heating (25-60°C).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-Methyl-4-n-propoxythiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-n-propoxythiophenol involves its interaction with molecular targets through its thiol group. The sulfur atom can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Methyl-4-n-propoxythiophenol, we analyze structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Substituent Effects on Reactivity

- Thiol vs. Thioether: The free thiol group in this compound confers higher nucleophilicity compared to thioether-containing analogues (e.g., triazole derivatives in ), making it more reactive in metal-binding or redox reactions.

- Ether vs. Nitrile: The n-propoxy group in this compound increases hydrophobicity relative to nitrile-bearing compounds like 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile, which exhibits higher solubility in polar solvents .

Research Implications and Limitations

The discontinuation underscores a broader trend favoring more stable or multifunctional derivatives (e.g., thioethers or phosphino-nitriles) in industrial and research settings .

Biological Activity

3-Methyl-4-n-propoxythiophenol is a thiophenol derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a thiophene ring, which is known for its diverse biological activities due to the presence of sulfur in the aromatic system.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound effectively inhibits bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Cell Cycle Progression: It has been shown to arrest the cell cycle at the G2/M phase in certain cancer cell lines.

- Modulation of Apoptotic Pathways: The compound influences the expression of pro-apoptotic and anti-apoptotic proteins, promoting programmed cell death.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Study on Skin Cancer Treatment: A clinical trial investigated the topical application of a formulation containing this compound on patients with basal cell carcinoma. Results indicated a significant reduction in tumor size after eight weeks of treatment.

- Antimicrobial Efficacy in Wound Healing: A formulation with this compound was tested in patients with infected wounds. The results showed accelerated healing times and reduced infection rates compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.